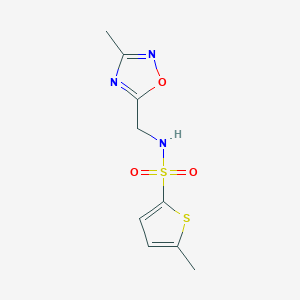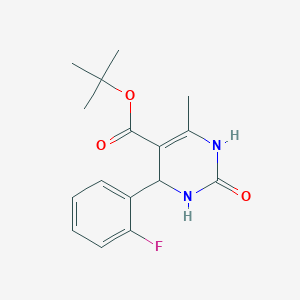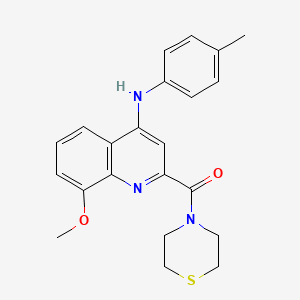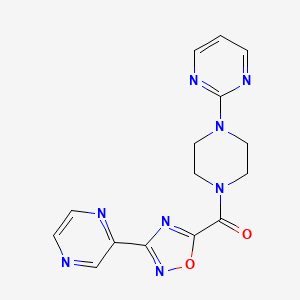
5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide, also known as MOTS-c, is a newly discovered peptide that has shown promising effects in scientific research. The peptide has been found to have potential uses in various fields, including anti-aging, metabolic disorders, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Sulfonamide derivatives, including those with oxadiazole groups, have been studied for their corrosion inhibition properties. For example, sulfonamide-based 1,3,4-oxadiazole derivatives have shown effectiveness in preventing corrosion of mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, significantly increasing its resistance to corrosion. The adsorption of these molecules on the metal surface follows the Langmuir adsorption isotherm, indicating a strong and efficient inhibition mechanism through both physisorption and chemisorption (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory potentials of sulfonamide derivatives have been extensively researched. A study on sulfonamide-based 1,3,4-oxadiazole derivatives found that these compounds possess significant antimicrobial activity, as well as anti-inflammatory and anti-diabetic properties. Some derivatives exhibited excellent anti-inflammatory activity, surpassing that of diclofenac, a standard anti-inflammatory drug. These findings underscore the potential of sulfonamide derivatives in treating infections and inflammatory conditions (Kavitha, Nasarullah, & Kannan, 2019).
Antifungal and Antibacterial Properties
Sulfonamide compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antifungal and antibacterial activities. These compounds have shown promise in inhibiting the growth of plant pathogens, such as Ralstonia solanacearum, which causes tobacco bacterial wilt. The structural relationship between these compounds and their antibacterial efficacy has been established, highlighting the importance of the 1,3,4-oxadiazole moiety in developing new bactericides for agricultural use (Xu et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have also been investigated for their role in inhibiting various enzymes, which is crucial for the development of therapeutic agents. For instance, sulfonamide-linked oxadiazole derivatives have been explored for their inhibitory effects on carbonic anhydrase, a vital enzyme for maintaining pH balance in tissues. These studies suggest potential applications in treating conditions like glaucoma, epilepsy, and certain types of cancer, where enzyme inhibition can be beneficial (Prugh et al., 1991).
Eigenschaften
IUPAC Name |
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-6-3-4-9(16-6)17(13,14)10-5-8-11-7(2)12-15-8/h3-4,10H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSBLQOUALPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B2427183.png)

![2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2427189.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2427192.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)


